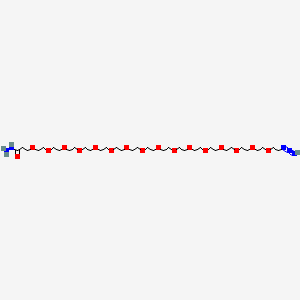

N3-PEG16-Hydrzide

Description

BenchChem offers high-quality N3-PEG16-Hydrzide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-PEG16-Hydrzide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H72N5O17+ |

|---|---|

Molecular Weight |

835.0 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |

InChI |

InChI=1S/C35H71N5O17/c36-39-35(41)1-3-42-5-7-44-9-11-46-13-15-48-17-19-50-21-23-52-25-27-54-29-31-56-33-34-57-32-30-55-28-26-53-24-22-51-20-18-49-16-14-47-12-10-45-8-6-43-4-2-38-40-37/h36H,1-34H2,(H2,37,38)/p+1 |

InChI Key |

KFVMMBKYYSJXDS-UHFFFAOYSA-O |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

N3-PEG16-Hydrazide: A Precision Tool for Site-Specific Glycoengineering and Bioconjugation

Executive Summary

N3-PEG16-Hydrazide is a high-performance heterobifunctional crosslinker designed for the precise, site-specific modification of glycoproteins. It bridges the gap between traditional carbohydrate chemistry and modern bioorthogonal "click" chemistry.

Unlike random conjugation methods (e.g., NHS-esters targeting lysines) that yield heterogeneous mixtures and risk occluding antigen-binding sites, N3-PEG16-Hydrazide targets the glycan moieties found primarily on the Fc region of antibodies. This ensures site-specificity , preserving the structural integrity and affinity of the biomolecule. The discrete PEG16 spacer provides a defined molecular distance (~60 Å), enhancing solubility and reducing immunogenicity while preventing steric hindrance between the biomolecule and its payload.

Chemical Architecture & Functional Logic

The molecule is a tripartite system, each component serving a distinct mechanistic function:

| Component | Chemical Identity | Function |

| The Anchor | Hydrazide (–CO–NH–NH₂) | Reacts specifically with aldehydes and ketones (generated via oxidation of glycans) to form a hydrazone bond .[1] |

| The Spacer | PEG16 (Polyethylene Glycol) | A discrete, monodisperse chain of 16 ethylene oxide units.[2] It confers water solubility, reduces aggregation, and provides a precise spacer length to decouple the payload from the protein surface.[2] |

| The Handle | Azide (–N₃) | A bioorthogonal handle that remains inert during the hydrazide reaction but reacts efficiently with alkynes (via CuAAC or SPAAC) in a secondary step to attach the final payload (drug, fluorophore, or affinity tag).[2][3] |

Diagram 1: Conceptual Architecture

Caption: The tripartite structure of N3-PEG16-Hydrazide, linking a glycan-reactive anchor to a click-chemistry handle via a soluble spacer.

Mechanism of Action

The utility of N3-PEG16-Hydrazide relies on a two-step "Label-then-Click" strategy.

Step 1: Hydrazone Ligation (The Anchoring)

Glycoproteins (like IgG antibodies) contain N-linked glycans.[3] Using sodium periodate (NaIO₄), vicinal diols on these sugars are oxidized into reactive aldehyde groups.[2][3][4] The hydrazide terminus of the linker reacts with these aldehydes at slightly acidic pH (4.5–5.5) to form a hydrazone bond.[1][5][6]

-

Note: While hydrazones are stable at physiological pH, they can be hydrolytically unstable in acidic environments (e.g., endosomes), potentially serving as a cleavable linker for drug delivery.[2][3]

Step 2: Bioorthogonal Click Reaction (The Payload)

Once the linker is attached, the protein now displays surface azides. These azides react with alkyne-functionalized payloads (e.g., DBCO-Drug or Alkyne-Dye) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This step is highly selective and proceeds without affecting the protein's native functional groups.

Diagram 2: The Conjugation Workflow

Caption: Step-by-step workflow converting a native glycoprotein into a functionalized conjugate using N3-PEG16-Hydrazide.

Key Applications

Site-Specific Antibody-Drug Conjugates (ADCs)

Most FDA-approved ADCs utilize stochastic lysine conjugation, resulting in heterogeneous Drug-to-Antibody Ratios (DARs) of 0–8.[3]

-

Advantage: N3-PEG16-Hydrazide targets the Fc region glycans (specifically N297). This yields a tightly controlled DAR (typically ~2–4) and prevents the drug from interfering with the antigen-binding Fab region.

Cell Surface Engineering

Researchers use this linker to modify cell surfaces. Metabolic labeling introduces sialic acids that can be oxidized, or enzymatic methods (e.g., Galactose Oxidase) create aldehydes.[2][3] The linker then "clicks" onto the cell surface, allowing subsequent attachment of imaging agents or flow cytometry tags.

Immobilization

The hydrazide group allows for the oriented immobilization of antibodies onto aldehyde-functionalized beads or slides. Because the glycans are on the Fc region, the antibody is immobilized "standing up," maximizing antigen capture efficiency compared to random amine coupling.[2]

Experimental Protocol: Site-Specific Antibody Labeling

Objective: Label a purified IgG antibody with a fluorescent dye using N3-PEG16-Hydrazide.

Materials Required[1][4][7][8][9][10][11][12]

-

IgG Antibody (1–5 mg/mL in PBS).[3]

-

N3-PEG16-Hydrazide (100 mM stock in DMSO).

-

Coupling Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5.[2][3]

-

Catalyst (Optional): Aniline (100 mM stock).[3]

-

Purification: Zeba Spin Desalting Columns (7K MWCO).[3]

-

Payload: DBCO-Fluorophore (e.g., DBCO-Cy5).[3]

Step-by-Step Methodology

Phase 1: Glycan Oxidation

-

Buffer Exchange: Exchange antibody into Coupling Buffer (pH 5.5) using a desalting column. Crucial: Avoid amine-containing buffers (Tris) as they interfere with aldehyde stability.[3]

-

Oxidation: Add cold NaIO₄ to a final concentration of 1–10 mM .

-

Incubation: Incubate for 30 minutes at 4°C in the dark. Note: Mild oxidation (1 mM) targets sialic acids; stronger oxidation (10 mM) opens mannose rings.[2][3]

-

Quench/Clean: Remove excess NaIO₄ immediately using a desalting column equilibrated in Coupling Buffer.

Phase 2: Linker Attachment

-

Reaction: Add N3-PEG16-Hydrazide to the oxidized antibody at a 50-fold molar excess .

-

Optimization: Add Aniline to a final concentration of 10 mM to catalyze the reaction (increases yield significantly).

-

-

Incubation: Incubate for 2–12 hours at room temperature (or overnight at 4°C) with gentle agitation.

-

Purification: Remove excess linker using a desalting column equilibrated in PBS (pH 7.4) . The antibody is now "Azide-activated".

Phase 3: Click Reaction[]

-

Conjugation: Add DBCO-Fluorophore (5–10 fold molar excess relative to antibody).

-

Incubation: Incubate for 1–4 hours at room temperature (or overnight at 4°C). No copper catalyst is needed for DBCO (SPAAC).[3]

-

Final Cleanup: Remove excess dye via size-exclusion chromatography or extensive dialysis.[8]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield | Insufficient oxidation | Increase NaIO₄ concentration (up to 10 mM) or time. |

| pH too high during ligation | Ensure Coupling Buffer is pH 5.5. Hydrazone formation is acid-catalyzed. | |

| Missing catalyst | Add 10 mM Aniline to the hydrazide reaction mixture. | |

| Precipitation | Over-oxidation | Reduce NaIO₄ concentration. Aggressive oxidation can damage protein integrity. |

| Hydrophobic Payload | The PEG16 spacer helps, but extremely hydrophobic payloads may still cause aggregation.[2] Add <5% DMSO. | |

| Linker Instability | Hydrolysis | Hydrazone bonds are reversible at low pH. Store final conjugate at pH 7.4. For permanent linkage, reduce hydrazone with NaCNBH₃ (creates stable hydrazine bond).[2][3] |

References

-

Hermanson, G. T. (2013).[2][3] Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on hydrazide-aldehyde chemistry and heterobifunctional crosslinkers). [2][3]

-

Agard, N. J., & Bertozzi, C. R. (2009).[2][3] Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research, 42(6), 723-742.[2][3] (Foundational review on glycan engineering and bioorthogonal chemistry). [2][3]

-

Dirksen, A., & Dawson, P. E. (2008).[2][3] Rapid oxime and hydrazone ligations with nucleophilic catalysts for biomoconjugation. Bioconjugate Chemistry, 19(12), 2543-2548.[2][3] (Establishes the use of aniline catalysis for efficient hydrazide labeling). [2][3]

-

Sletten, E. M., & Bertozzi, C. R. (2011).[2][3] Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998.[2][3] (Comprehensive review of Azide-Click chemistry applications). [2][3]

-

Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry. (Technical overview of hydrazide reaction conditions).

Sources

- 1. interchim.fr [interchim.fr]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]

- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Chemo-Selectivity & Bio-Orthogonality: A Comparative Technical Guide to Hydrazide and Azide Architectures

Topic: Chemical Properties of Hydrazide vs. Azide Functional Groups Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation and medicinal chemistry, the choice between hydrazide (

This guide analyzes the physicochemical distinctions between these two moieties. While hydrazides offer pH-responsive reversibility ideal for prodrugs and controlled release, azides provide the gold standard for bioorthogonal stability and irreversible ligation. This document synthesizes mechanistic insights with field-proven protocols to assist in the rational design of antibody-drug conjugates (ADCs) and molecular probes.

Part 1: Electronic Structure & Physicochemical Basis

The Hydrazide: Nucleophilicity & The Alpha-Effect

The hydrazide group is characterized by a carbonyl bonded to a hydrazine moiety. Its reactivity is defined by the alpha-effect , where the repulsion between the lone pair on the central nitrogen (

-

Basicity vs. Nucleophilicity: Unlike alkyl amines (

), the conjugate acid of a hydrazide has a much lower -

Implication: At physiological or slightly acidic pH (4.5–6.5), alkyl amines are protonated (

) and non-nucleophilic, whereas hydrazides remain unprotonated and reactive. This allows for chemoselective ligation to aldehydes or ketones in the presence of lysine residues.

The Azide: Resonance & High-Energy Orthogonality

The organic azide is a resonance hybrid of three canonical structures, contributing to its unique stability despite being energy-rich.

-

Bioorthogonality: The azide group is essentially inert to biological nucleophiles (thiols, amines) and electrophiles (esters, Michael acceptors). Its reactivity is unlocked only by specific partners: alkynes (via cycloaddition) or phosphines (via Staudinger reduction).

-

Dipolar Character: The terminal nitrogen is electrophilic in Staudinger reactions but acts as a 1,3-dipole in cycloadditions.

Comparative Physicochemical Data

| Feature | Hydrazide ( | Azide ( |

| Dominant Reactivity | Nucleophilic attack on Carbonyls | 1,3-Dipolar Cycloaddition |

| Linkage Stability | Reversible (Hydrazone, pH sensitive) | Irreversible (Triazole, extremely stable) |

| Bioorthogonality | Moderate (Reacts with endogenous carbonyls) | High (Inert to endogenous groups) |

| pK_a (Conjugate Acid) | ~3.0 – 4.0 | N/A (Non-basic) |

| Key Kinetic Driver | Acid Catalysis ( | Ring Strain (SPAAC) or Cu(I) Catalyst |

| Safety Profile | Generally Stable | Explosion Hazard (if |

Part 2: Reactivity Profiles & Mechanistic Pathways

Hydrazide-Mediated Ligation (Schiff Base Formation)

The reaction between a hydrazide and an aldehyde/ketone yields a hydrazone .

-

Mechanism: Nucleophilic attack

Carbinolamine intermediate -

Criticality: The dehydration step is acid-catalyzed. However, too much acid protonates the hydrazide. The optimal pH window is 4.5 – 5.5 .

-

Reversibility: Hydrazones hydrolyze in acidic environments (endosomes/lysosomes), making them ideal linkers for ADCs where drug release inside the cell is required.

Azide-Mediated Ligation (Click Chemistry)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) forms a 1,4-disubstituted 1,2,3-triazole.

-

Mechanism: Formation of Copper(I) acetylide

Coordination of azide -

Stability: The resulting triazole ring is chemically inert, resistant to oxidation, reduction, and hydrolysis. It mimics a peptide bond electronically but is protease-resistant.

Visualization: Mechanistic Pathways

Figure 1: Mechanistic comparison showing the reversibility of hydrazone formation versus the irreversible nature of triazole formation.

Part 3: Experimental Protocols

Protocol A: Site-Specific Glycoprotein Labeling via Hydrazide

Objective: Conjugate a fluorophore to an antibody Fc region via oxidized glycans. Rationale: Mild oxidation generates aldehydes specifically on glycans, leaving protein lysines untouched. Hydrazide ligation at pH 5.5 ensures selectivity over amines.

Reagents:

-

Sodium Periodate (

) -

Hydrazide-functionalized Fluorophore

-

Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Buffer: glycerol or ethylene glycol

Workflow:

-

Oxidation: Buffer exchange protein into PBS. Add

(final conc. 1-10 mM) and incubate at -

Quenching: Add glycerol (100-fold molar excess over periodate) to neutralize excess oxidant.

-

Buffer Exchange: Rapidly exchange into Coupling Buffer (pH 5.5) using a desalting column (e.g., PD-10). Crucial: Removal of periodate is vital before adding hydrazide.

-

Conjugation: Add hydrazide-fluorophore (5-20 molar excess). Incubate at RT for 2-4 hours or

overnight. -

Purification: Remove excess fluorophore via size-exclusion chromatography.

Protocol B: Copper-Free Click (SPAAC) for Live Cells

Objective: Label cell-surface azides without cytotoxic copper. Rationale: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) uses ring strain (e.g., DBCO) to drive the reaction, avoiding Cu(I) toxicity.

Reagents:

-

Azide-labeled cells (metabolically incorporated)

-

DBCO-functionalized Probe (Dibenzocyclooctyne)

-

Labeling Buffer: DPBS + 1% BSA (to reduce non-specific binding)

Workflow:

-

Preparation: Wash azide-labeled cells 2x with warm DPBS.

-

Reaction: Prepare DBCO-probe solution (typically 5–50

) in Labeling Buffer. -

Incubation: Add to cells and incubate for 15–60 mins at

. Note: Kinetics are slower than CuAAC; concentration drives rate. -

Termination: Wash cells 3x with ice-cold DPBS containing 1% BSA to remove unbound probe.

-

Analysis: Proceed immediately to flow cytometry or microscopy.

Part 4: Safety & Handling (The "Rule of Six")

Working with organic azides requires strict adherence to safety protocols due to their potential for explosive decomposition.[1][2][3]

The C/N Ratio Rule:

-

The ratio of Carbon (

) plus Oxygen ( -

Example: Nonyl azide (

) is stable (

The "Rule of Six": Ensure at least 6 carbons per energetic functional group (azide, nitro, etc.) for safe isolation.[1][2][3][4]

Incompatibility Checklist:

-

Acids: Contact with acid forms Hydrazoic Acid (

), which is highly toxic and explosive.[3] -

Halogenated Solvents: DCM or

can react to form di-/tri-azidomethane (explosive).[3] Use Ethyl Acetate, Toluene, or DMF instead. -

Heavy Metals: Avoid metal spatulas. Azides form shock-sensitive metal azides with Cu, Pb, Ag.

Part 5: Decision Matrix for Linker Selection

Figure 2: Strategic decision tree for selecting between hydrazide and azide chemistries based on biological context and cleavage requirements.

References

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760–766. [Link]

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for protocols).

Sources

N3-PEG16-Hydrazide: Comprehensive Technical Guide and Safety Data Sheet for Advanced Bioconjugation

Executive Summary

N3-PEG16-Hydrazide (Azido-PEG16-hydrazide) is a highly versatile, monodisperse heterobifunctional crosslinker widely utilized in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and advanced bioconjugation workflows[1]. Featuring an azide (

Chemical Identity & Physical Properties

Due to its specific monodisperse nature, a universal CAS number has not yet been assigned to this exact chain length, which is standard for highly specialized discrete PEG derivatives[3][4].

Table 1: Chemical and Physical Specifications

| Property | Value |

| Chemical Name | N3-PEG16-Hydrazide / Azido-PEG16-hydrazide |

| CAS Number | Not Assigned (N/A)[4] |

| Molecular Formula | |

| Molecular Weight | 833.94 g/mol [4] |

| Architecture | Monodisperse, linear heterobifunctional crosslinker[3] |

| Appearance | White Solid or Colorless Liquid[4] |

| Recommended Storage | -18°C to -20°C, desiccated and protected from light[4][5] |

Mechanistic Principles of Dual Orthogonality

To design a self-validating bioconjugation system, researchers must understand the causality behind the reactivity of N3-PEG16-Hydrazide's functional groups:

-

The Hydrazide Terminus (Carbonyl Ligation): Hydrazides react specifically with aldehydes or ketones at mildly acidic pH (4.5–5.5) to form hydrazone bonds[2]. In ADC development (e.g., mimicking the linkage in Brentuximab vedotin), the hydrazone bond is highly valued because it remains stable in the neutral pH of blood circulation (pH 7.4) but rapidly hydrolyzes in the acidic environment of the target cell's lysosome (pH 4.5–5.0), releasing the cytotoxic payload[2].

-

The Azide Terminus (Click Chemistry): The azide group is biologically inert but highly reactive toward terminal alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or toward strained alkynes (like DBCO or BCN) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1]. This allows for rapid, quantitative payload attachment without disrupting native biological structures.

Fig 1: Dual orthogonal reactivity of N3-PEG16-Hydrazide in bioconjugation workflows.

Safety Data Sheet (SDS) & Handling Protocols

While a specific, unified SDS for the exact N3-PEG16-Hydrazide molecule is often subsumed under proprietary catalog numbers, its safety profile is reliably synthesized from the well-documented hazards of its constituent functional groups (Azido-PEG esters and Hydrazide salts)[5][6][7].

Hazard Identification

-

Signal Word: Warning

-

H302: Harmful if swallowed (characteristic of PEG-azide derivatives)[5].

-

H315 / H319: Causes skin irritation and serious eye irritation[5].

-

H317: May cause an allergic skin reaction. Hydrazide derivatives are known skin sensitizers; manifestations typically occur 12–72 hours post-exposure[7].

-

H412: Harmful to aquatic life with long-lasting effects[7].

Safe Handling & PPE

-

Personal Protective Equipment: Use full PPE, including nitrile gloves, chemical safety goggles, and a laboratory coat. Avoid breathing dust, vapors, or aerosols[6].

-

Ventilation: Handle exclusively in a certified chemical fume hood to prevent inhalation exposure[6].

-

Incompatibilities: Highly reactive with strong oxidizing agents, strong acids, and strong alkalis. Under fire conditions, the azide group may decompose to emit toxic nitrogen oxide fumes[6].

First Aid Measures

-

Skin Contact: Immediately flush skin with copious amounts of water. Remove contaminated clothing. If a rash or irritation develops, seek medical advice[6][7].

-

Eye Contact: Flush eyes with water for at least 15 minutes, separating eyelids to ensure adequate flushing. Promptly call a physician[6].

Experimental Methodologies: Self-Validating Protocols

The following protocol details the site-specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb) via Fc-glycan oxidation.

Protocol: Site-Specific ADC Synthesis via Fc Glycan Modification

Phase 1: Glycan Oxidation (Aldehyde Generation)

Causality: Sodium periodate (

-

Buffer exchange the mAb into 100 mM Sodium Acetate buffer (pH 5.5).

-

Add

to a final concentration of 10–20 mM. -

Incubate in the dark at 4°C for 30 minutes.

-

Self-Validation Step: Quench the reaction by adding glycerol to a final concentration of 50 mM (prevents over-oxidation of amino acids).

-

Purify the oxidized mAb using a desalting column (e.g., Sephadex G-25) pre-equilibrated with 100 mM Sodium Acetate (pH 5.5).

Phase 2: Hydrazone Ligation Causality: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that dramatically accelerates hydrazone formation at mildly acidic pH.

-

To the oxidized mAb, add N3-PEG16-Hydrazide at a 10–20 molar excess.

-

Add aniline to a final concentration of 10 mM to catalyze the reaction.

-

Incubate at room temperature for 2–4 hours under gentle agitation.

-

Purify the mAb-PEG16-Azide intermediate via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) into PBS (pH 7.4).

Phase 3: Click Ligation (SPAAC) Causality: SPAAC utilizes the ring strain of a DBCO (Dibenzocyclooctyne) group to drive the cycloaddition with the azide, avoiding the use of copper catalysts which can denature proteins and cause in vivo toxicity[1].

-

Add a DBCO-functionalized payload (e.g., DBCO-MMAE) at a 3–5 molar excess relative to the azide sites.

-

Incubate at room temperature for 4–12 hours.

-

Self-Validation Step: Confirm the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or intact mass spectrometry.

-

Perform final purification via SEC to remove unreacted payload.

Fig 2: Step-by-step ADC synthesis workflow utilizing N3-PEG16-Hydrazide.

Data Presentation: Linker Length Optimization

Selecting the correct PEG spacer length is critical for balancing payload solubility, conjugation efficiency, and pharmacokinetic (PK) profiles. The 16-unit PEG spacer is often the optimal middle ground for highly hydrophobic payloads.

Table 2: Quantitative Comparison of PEG Linker Lengths in ADC Design

| PEG Spacer Length | Approx. Spacer Distance (Å) | Aqueous Solubility Enhancement | Steric Shielding | Ideal Application Use Case |

| PEG4 | ~16 Å | Low | Minimal | Small molecule probes, minimal PK alteration |

| PEG8 | ~30 Å | Moderate | Moderate | Standard fluorophore bioconjugation |

| PEG16 | ~58 Å | High | Excellent | Hydrophobic cytotoxins (e.g., MMAE/MMAF) |

| PEG24 | ~85 Å | Very High | Excessive | Extremely lipophilic payloads (risk of sluggish kinetics) |

Note: Increased PEG length exponentially improves the solubility of the final conjugate but may reduce the initial click reaction kinetics due to polymer chain entanglement.

References

-

"Hydrazide PEG - AxisPharm." AxisPharm. URL: [Link]

-

"MSDS Hydrazide 20220411." Vecom Marine. URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]

- 3. purepeg.com [purepeg.com]

- 4. purepeg.com [purepeg.com]

- 5. Azido-PEG16-Acid | 3080184-80-8 [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. vecom-marine.com [vecom-marine.com]

Engineering Homogeneous Antibody-Drug Conjugates: A Technical Guide to Site-Specific Conjugation via Azide-PEG-Hydrazide

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted oncology, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule payloads[1]. Historically, first-generation ADCs utilized stochastic conjugation methods targeting native lysine or reduced cysteine residues. This approach yielded highly heterogeneous mixtures with variable Drug-to-Antibody Ratios (DAR), ranging from 0 to 8. Such heterogeneity leads to suboptimal pharmacokinetics (PK), increased off-target toxicity, and rapid clearance of high-DAR species[2].

To overcome these limitations, the field has pivoted toward site-specific conjugation strategies that yield highly homogeneous ADCs with defined DARs[3]. Among the most robust and accessible methods is the functionalization of native Fc-region N-glycans using Azide-PEG-Hydrazide crosslinkers[4]. This whitepaper provides an in-depth technical guide on the mechanistic rationale, experimental workflows, and analytical validation required to synthesize homogeneous ADCs using this bioorthogonal chemistry.

Mechanistic Foundation of Azide-PEG-Hydrazide Conjugation

The Azide-PEG-Hydrazide molecule is a heterobifunctional linker designed to bridge the gap between carbohydrate chemistry and bioorthogonal click chemistry. Its architecture consists of three functional modules:

-

The Hydrazide Module (Glycan Targeting): The Fc region of IgG antibodies contains a conserved N-linked glycosylation site at Asparagine 297 (N297). Mild periodate oxidation of the vicinal diols on terminal galactose or sialic acid residues generates reactive aldehydes[3]. The hydrazide group reacts specifically with these aldehydes at a slightly acidic pH to form a stable hydrazone bond[5].

-

The PEG Spacer (Solubility & Flexibility): A polyethylene glycol (PEG) spacer (typically PEG4 to PEG8) separates the reactive groups. The hydrophilicity of PEG counteracts the hydrophobicity of typical cytotoxic payloads (e.g., MMAE, MMAF), significantly reducing ADC aggregation and improving systemic circulation time.

-

The Azide Module (Bioorthogonal Click): The terminal azide group serves as a bioorthogonal handle. It is completely inert to native biological functional groups (amines, thiols, carboxyls) but reacts rapidly with alkyne-functionalized payloads via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6].

Conjugation Workflow

Workflow of site-specific ADC synthesis using Azide-PEG-Hydrazide.

Experimental Protocol & Causality (E-E-A-T Framework)

A successful ADC synthesis requires strict control over reaction conditions. The following self-validating protocol outlines the synthesis of a site-specific ADC, emphasizing the causality behind each experimental choice.

Step 1: Fc Glycan Oxidation

-

Procedure: Buffer exchange the mAb into 100 mM Sodium Phosphate, pH 6.0. Add Sodium Metaperiodate (

) to a final concentration of 10-20 mM. Incubate at 4°C for 2 hours in the dark. Quench the reaction with 50 mM glycerol and desalt. -

Causality:

is a strong oxidizing agent. Conducting the reaction at 4°C in the dark prevents the over-oxidation of sensitive amino acid residues, particularly methionine (Met252 and Met428) in the Fc region, which are critical for FcRn binding and the antibody's circulating half-life[3]. Glycerol is used as a quenching agent because it contains vicinal diols that rapidly consume excess periodate without modifying the protein.

Step 2: Hydrazide Conjugation

-

Procedure: Adjust the oxidized mAb solution to pH 5.0. Add 100 mM aniline and a 50-fold molar excess of Azide-PEG-Hydrazide. Incubate at room temperature for 4-6 hours. Remove excess linker via size exclusion chromatography (SEC) or dialysis.

-

Causality: Hydrazone bond formation is highly pH-dependent. At pH < 4.5, the antibody may denature; at pH > 5.5, the reaction kinetics slow down significantly[5]. Aniline is introduced as a nucleophilic catalyst. It rapidly forms a Schiff base intermediate with the aldehyde, which is subsequently displaced by the hydrazide. This bypasses the slow direct addition of hydrazide to the aldehyde, increasing conjugation efficiency and allowing for shorter reaction times.

Step 3: Payload Attachment via SPAAC

-

Procedure: To the azide-functionalized mAb in PBS (pH 7.4), add a 5-10 fold molar excess of a DBCO-functionalized payload (e.g., DBCO-MMAE) dissolved in DMSO (ensure final DMSO concentration is <10% v/v). Incubate overnight at room temperature. Purify the final ADC using preparative SEC or tangential flow filtration (TFF).

-

Causality: While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, Cu(I) ions can generate reactive oxygen species (ROS) that degrade the protein backbone and induce aggregation[7]. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO eliminates the need for toxic copper catalysts, preserving the antibody's structural integrity and preventing copper-induced immunogenicity[7].

Quantitative Comparison of Conjugation Strategies

To understand the value of Azide-PEG-Hydrazide, it is essential to benchmark it against legacy methodologies. The table below summarizes the critical quality attributes (CQAs) of different ADC platforms.

| Parameter | Random Lysine Conjugation | Random Cysteine Conjugation | Site-Specific Glycan (Azide-PEG-Hydrazide) |

| Conjugation Site | Surface Lysines (~40-80 available) | Interchain Disulfides (8 available) | Fc N-Glycans (N297) |

| DAR Distribution | 0 to 8 (Highly heterogeneous) | 0, 2, 4, 6, 8 (Heterogeneous) | ~2 to 4 (Highly homogeneous) |

| Impact on Antigen Binding | High risk (if near CDRs) | Low risk | Negligible (Fc localized) |

| Aggregation Propensity | High | Moderate | Low (PEG spacer mitigates) |

| Pharmacokinetics (PK) | Rapid clearance of high-DAR species | Moderate clearance | Excellent (similar to native mAb) |

ADC Internalization and Payload Release Pathway

Once the site-specific ADC is synthesized and administered, its efficacy relies on a highly regulated intracellular trafficking pathway.

ADC internalization, lysosomal processing, and payload release pathway.

Analytical Characterization

Validating the success of the Azide-PEG-Hydrazide conjugation requires orthogonal analytical techniques:

-

Hydrophobic Interaction Chromatography (HIC): Used to determine the DAR distribution. Because payloads are hydrophobic, ADCs elute based on the number of attached drugs. A successful glycan conjugation will show a sharp, dominant peak at DAR 2 or DAR 4, unlike the broad smear seen in lysine conjugation.

-

Size Exclusion Chromatography (SEC): Critical for quantifying High Molecular Weight (HMW) species (aggregates). The use of the PEG spacer should keep aggregation levels strictly below 5%.

-

Intact Mass Spectrometry (LC-MS): Provides the exact molecular weight of the ADC, confirming the precise addition of the Azide-PEG-Hydrazide linker and the DBCO-payload without unintended modifications (e.g., methionine oxidation).

References

-

Title: Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development Source: PMC / NIH URL: [Link]

-

Title: Site-Specific Antibody Conjugation with Azide Source: CD BioGlyco URL: [Link]

-

Title: Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) Source: PMC / NIH URL: [Link]

-

Title: Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL: [Link]

-

Title: Current Status: Site-Specific Antibody Drug Conjugates Source: PMC / NIH URL: [Link]

-

Title: Antibody Drug Conjugates: Ushering in a New Era of Cancer Therapy Source: Preprints.org URL: [Link]

-

Title: Click Chemistry Conjugations Source: PMC / NIH URL: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Current Status: Site-Specific Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]

- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axispharm.com [axispharm.com]

- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

introduction to bio-orthogonal labeling with N3-PEG16-Hydrazide

Title: Precision Conjugation: The N3-PEG16-Hydrazide Handbook Subtitle: A Technical Deep Dive for Site-Specific Labeling and ADC Development

Executive Summary: The Architecture of Precision

In the landscape of bioconjugation, the transition from stochastic (random) labeling to site-specific precision is the defining trend of the decade. N3-PEG16-Hydrazide represents a pinnacle of this evolution—a heterobifunctional linker designed to bridge the gap between biological specificity and chemical versatility.

This guide moves beyond the brochureware to dissect why this molecule is a staple in modern drug development and how to deploy it effectively. We focus on its primary utility: Glycan-directed labeling of antibodies and glycoproteins, enabling the creation of homogeneous Antibody-Drug Conjugates (ADCs) and oriented surface immobilization.

Molecular Anatomy: Why This Specific Linker?

The efficacy of N3-PEG16-Hydrazide lies in its tripartite design. As a Senior Application Scientist, I often see researchers choose linkers arbitrarily. Here is the rationale for this specific architecture:

| Component | Functionality | The "Senior Scientist" Rationale |

| Hydrazide | Targeting | Reacts specifically with aldehydes (–CHO) and ketones.[1] Since proteins do not naturally contain aldehydes, these are generated via periodate oxidation of glycans (e.g., on IgG Fc regions).[][3] Result: Site-specific conjugation away from the antigen-binding site. |

| PEG16 | The Spacer | A discrete polyethylene glycol (dPEG) chain of exactly 16 units (~833 Da). Why 16? It is the "Goldilocks" length. • < PEG4: Too short; the payload may suffer steric clash with the protein surface.• > PEG24: Too long; entropy increases, leading to "coiling" or entanglement.• Discrete: Unlike polydisperse PEGs, PEG16 is a single molecular weight, essential for Mass Spec validation in QC. |

| Azide (-N3) | The Handle | A bio-orthogonal handle for Click Chemistry. It is inert to biological amines, thiols, and carboxyls. It waits patiently for an Alkyne partner (e.g., DBCO, BCN) to form a stable triazole linkage. |

Mechanism of Action: The Two-Stage Ligation

The workflow relies on two orthogonal chemical reactions occurring in sequence.

-

Stage 1 (Ligation): The Hydrazide attacks an aldehyde on the glycoprotein to form a Hydrazone bond . This reaction is pH-sensitive (optimal at pH 4.5–5.5) and can be catalyzed by aniline.[4]

-

Stage 2 (Click): The Azide-tagged protein reacts with a strained alkyne (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

Visualizing the Pathway

Caption: The stepwise conversion of a native glycoprotein into a precision conjugate using N3-PEG16-Hydrazide.

Experimental Protocol: Site-Specific Antibody Labeling

Objective: Label a monoclonal antibody (mAb) with a fluorophore via Fc-glycan oxidation, ensuring the antigen-binding site remains active.

Reagents Required

-

Monoclonal Antibody (1–5 mg/mL in PBS)

-

Sodium Periodate (NaIO4) – Freshly prepared

-

N3-PEG16-Hydrazide (100 mM stock in DMSO)

-

DBCO-Fluorophore (e.g., DBCO-Cy5)

-

Coupling Buffer: 0.1M Sodium Acetate, pH 5.5

-

Catalyst (Optional): Aniline (100 mM)

Step-by-Step Methodology

1. Glycan Oxidation (The Activation)

-

Buffer Exchange: Exchange the antibody into Coupling Buffer (pH 5.5) using a Zeba spin column or dialysis. Note: Phosphate buffers inhibit oxidation; Acetate is preferred.

-

Oxidation: Add mild NaIO4 (final conc. 1–10 mM). Incubate for 30 minutes at 4°C in the dark.

-

Expert Tip: Do not over-oxidize. High concentrations (>10 mM) or long times can damage amino acids (Methionine/Tryptophan).

-

-

Quenching: Quench excess periodate with glycerol (10% v/v) for 5 minutes. Remove by desalting column immediately.

2. Hydrazide Ligation (The Tagging)

-

Reaction: Add N3-PEG16-Hydrazide to the oxidized antibody at a 50:1 molar excess .

-

Incubation: Incubate at room temperature for 2–4 hours (or overnight at 4°C).

-

Catalysis: Adding 10 mM Aniline can accelerate this reaction significantly (Schiff base catalysis).

-

-

Purification (Critical): Remove excess unreacted linker using a desalting column (MWCO 7k or 40k). Exchange buffer to PBS (pH 7.4).

-

Why? Unreacted hydrazide will not interfere with the next step, but removing it ensures stoichiometry calculations for the click reaction are accurate.

-

3. The Click Reaction (The Payload)

-

Conjugation: Add DBCO-Fluorophore (5–10 equivalents relative to mAb).

-

Incubation: React for 1–2 hours at room temperature or 4°C overnight. No catalyst is needed for SPAAC.[5]

-

Final Polish: Remove excess DBCO dye via size exclusion chromatography (SEC) or extensive dialysis.

Troubleshooting & Optimization (The "Senior Scientist" View)

Even with a perfect protocol, biology is messy. Here are the common failure points and how to solve them.

| Issue | Root Cause | Corrective Action |

| Precipitation during Oxidation | pH is too low or NaIO4 conc. is too high. | Maintain pH > 5.0. Lower NaIO4 to 1 mM. Ensure the antibody is not in a Tris buffer (which reacts with aldehydes). |

| Low Click Efficiency | Steric hindrance or buried glycans. | The PEG16 spacer usually solves this. If yield is still low, verify the Azide content on the mAb using a DBCO-PEG-Biotin titration before adding the expensive drug payload. |

| Unstable Conjugate | Hydrazone hydrolysis. | Hydrazone bonds are reversible over time in acidic environments. For permanent stability (e.g., in vivo ADCs), perform Reductive Amination : Add 50 mM NaCNBH3 during the hydrazide ligation step to reduce the hydrazone to a stable hydrazine bond. |

| Aggregation | Hydrophobic payload.[6][7] | If attaching a hydrophobic drug (e.g., MMAE), the conjugate may aggregate. The PEG16 spacer helps, but ensure the final DAR (Drug-Antibody Ratio) is controlled (aim for DAR 2–4). |

Workflow Visualization: The Decision Matrix

Caption: Decision matrix for optimizing buffer conditions and linkage stability.

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 17: Chemoselective Ligation).

-

Tian, F., et al. (2014). A general approach to site-specific antibody drug conjugates. Proceedings of the National Academy of Sciences.

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]

- 4. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. lifetein.com [lifetein.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocol: Site-Specific Conjugation of N3-PEG16-Hydrazide to Oxidized Glycoproteins

Introduction & Mechanistic Rationale

Site-specific conjugation of glycoproteins is a cornerstone technique in the development of antibody-drug conjugates (ADCs), diagnostic probes, and targeted therapeutics. Unlike traditional amine- or thiol-directed labeling—which can randomly modify critical amino acids within a protein's active site or antigen-binding domain—glycan-directed conjugation offers a bioorthogonal approach. By targeting the carbohydrate moieties naturally present on the Fc region of antibodies or the surface of heavily glycosylated proteins, researchers can achieve uniform conjugation while preserving the structural integrity and biological function of the target protein[1].

This application note details the causality, optimization, and step-by-step methodology for conjugating N3-PEG16-Hydrazide to glycoproteins. This heterobifunctional linker serves as a critical bridge: its hydrazide moiety forms a stable covalent bond with oxidized glycans, while its terminal azide (N3) group enables downstream click chemistry (e.g., Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC)[2].

The Chemistry of Conjugation

-

Periodate Oxidation of cis-Diols: The first step involves the mild oxidation of carbohydrate cis-diols using sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond between adjacent hydroxyl groups, generating two highly reactive aldehyde groups[1]. The concentration of NaIO₄ dictates the specificity of the oxidation. A low concentration (1–2 mM) selectively oxidizes the exocyclic glycerol side chain of terminal sialic acid residues, whereas higher concentrations (>10 mM) are required to oxidize internal sugars like galactose and mannose[1].

-

Hydrazide-Aldehyde Ligation: The newly formed aldehydes serve as electrophilic anchors for the hydrazide group of the N3-PEG16-Hydrazide linker. This reaction proceeds optimally at mildly acidic conditions (pH 5.5) where the aldehyde is sufficiently activated, yet the hydrazide (pKa ~3.0) remains unprotonated and highly nucleophilic[3].

-

Aniline Catalysis: To overcome the inherently slow kinetics of hydrazone formation, aniline is introduced as a nucleophilic catalyst. Aniline rapidly forms a Schiff base intermediate with the aldehyde, which is subsequently displaced by the hydrazide to form a stable hydrazone bond, significantly accelerating the reaction and improving yields from <50% to >90%[4].

-

The PEG16 Advantage: The 16-unit polyethylene glycol (PEG) chain imparts excellent aqueous solubility, preventing protein aggregation[5]. Furthermore, it acts as a flexible spacer, projecting the azide group away from the glycoprotein's steric bulk to maximize the efficiency of downstream click chemistry[2].

Chemical mechanism of periodate oxidation and hydrazide ligation.

Quantitative Conjugation Parameters

To ensure a self-validating and reproducible system, the oxidation and conjugation parameters must be strictly controlled based on the target glycan. The table below summarizes the optimal conditions for differential glycan targeting.

| Parameter | Sialic Acid Targeted (Terminal) | General Glycan Targeted (Internal) | Mechanistic Justification |

| NaIO₄ Concentration | 1 – 2 mM | 10 – 20 mM | Low concentrations selectively cleave the highly susceptible exocyclic diols of sialic acid[1]. |

| Oxidation Temp & Time | 0°C (Ice), 30 min | 4°C or RT, 30–60 min | Lower temperatures prevent over-oxidation and off-target structural damage to the protein backbone[1]. |

| Conjugation pH | 5.5 | 5.5 | Balances aldehyde activation with hydrazide nucleophilicity. Avoid amine buffers (Tris)[5]. |

| Hydrazide Molar Excess | 10 – 50 fold | 20 – 100 fold | Drives the equilibrium toward complete hydrazone formation[3]. |

| Aniline Catalyst | 10 – 100 mM | 10 – 100 mM | Accelerates reaction via a fast-forming Schiff base intermediate[4]. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. It includes critical quenching and desalting steps to ensure that residual oxidants do not degrade the N3-PEG16-Hydrazide linker, thereby guaranteeing that conjugation only occurs on the protein's glycans.

Materials Required

-

Target Glycoprotein: 1–10 mg/mL in Oxidation Buffer.

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5. (Do not use Tris, Glycine, or other primary amine-containing buffers, as they will quench the aldehydes[5]).

-

Oxidant: Sodium meta-periodate (NaIO₄).

-

Quenching Solution: 15 mM Glycerol in PBS[3].

-

Linker: N3-PEG16-Hydrazide (Stock solution prepared at 50 mM in anhydrous DMSO)[3].

-

Catalyst: Aniline (High purity, redistilled).

-

Purification: Desalting columns (e.g., 10 kDa MWCO) or dialysis cassettes.

Phase 1: Glycoprotein Oxidation

-

Buffer Exchange: Ensure the glycoprotein is fully buffer-exchanged into the Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5) at a concentration of 2–5 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a fresh 100 mM stock solution of NaIO₄ in Oxidation Buffer. Note: NaIO₄ is light-sensitive; wrap the vial in aluminum foil[1].

-

Oxidation: Add the NaIO₄ stock to the glycoprotein solution to achieve the desired final concentration (e.g., 1 mM for sialic acid, 10 mM for general glycans).

-

Incubation: Incubate the reaction mixture in the dark at 0°C (on ice) for 30 minutes[1].

Phase 2: Quenching & Desalting (Self-Validation Step)

-

Quenching: Add the Quenching Solution (Glycerol) to the reaction and incubate for 15 minutes at room temperature. Causality: Glycerol contains abundant cis-diols that rapidly consume any unreacted NaIO₄, preventing it from oxidizing the downstream hydrazide linker[3].

-

Purification: Remove the quenched periodate by passing the mixture through a desalting column equilibrated with Oxidation Buffer. Collect the oxidized glycoprotein fractions.

Phase 3: Hydrazide Conjugation

-

Catalyst Addition: Add aniline to the oxidized glycoprotein solution to a final concentration of 10–50 mM[4].

-

Linker Addition: Add the 50 mM N3-PEG16-Hydrazide stock solution to achieve a 20- to 50-fold molar excess over the glycoprotein[3].

-

Incubation: Incubate the reaction for 2 hours at room temperature with gentle end-over-end mixing.

-

Final Purification: Remove excess aniline and unreacted N3-PEG16-Hydrazide by buffer exchange into a neutral buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. The resulting conjugate is now ready for downstream click chemistry applications.

Experimental workflow for N3-PEG16-Hydrazide conjugation.

Troubleshooting & Optimization Insights

-

Low Conjugation Efficiency: If the final degree of labeling (DOL) is low, verify that no amine-containing buffers (e.g., Tris) were present during oxidation. Amines form Schiff bases with the generated aldehydes, effectively neutralizing the reactive sites before the hydrazide can ligate[5]. Ensure aniline is fresh, as oxidized aniline loses its catalytic efficacy.

-

Protein Precipitation or Loss of Function: Over-oxidation with >20 mM NaIO₄ or prolonged incubation at room temperature can cause non-specific oxidation of sensitive amino acids (e.g., methionine) and structural destabilization[1]. If precipitation occurs, strictly limit the oxidation to 1 mM NaIO₄ on ice to exclusively target terminal sialic acids.

-

Hydrazone Stability: While hydrazone bonds are generally stable at physiological pH, they can slowly hydrolyze in highly acidic environments. If absolute permanent stability is required for long-term in vivo ADC circulation, the hydrazone bond can be reduced to a secondary amine using sodium cyanoborohydride (NaCNBH₃)[1].

References

Sources

Application Note: Site-Specific Bioconjugation Using Azido-PEG16-Hydrazide via Aniline-Catalyzed Ligation and SPAAC

Introduction & Mechanistic Overview

The development of highly homogeneous antibody-drug conjugates (ADCs) and functionalized biomolecules requires bioconjugation strategies that bypass the stochastic nature of traditional amine-reactive (NHS ester) chemistries. Azido-PEG16-Hydrazide is a premium heterobifunctional crosslinker designed to bridge two highly selective, bioorthogonal chemistries: hydrazone ligation and azide-alkyne cycloaddition.

-

Hydrazide Moiety: Targets aldehydes—typically generated via sodium periodate oxidation of cis-diols on glycoprotein Fc-glycans. This directs conjugation away from the Fab region, preserving antigen-binding affinity[1].

-

PEG16 Spacer: The 16-unit polyethylene glycol chain imparts extreme hydrophilicity, preventing target aggregation while providing a flexible, 50+ Å spatial extension that eliminates steric hindrance during the subsequent click reaction[2].

-

Azide Moiety: Acts as a bioorthogonal handle for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) payloads, eliminating the need for cytotoxic copper catalysts[3][4].

Mechanistic Causality: The Role of Aniline Catalysis

A critical bottleneck in hydrazide-aldehyde conjugation is the slow reaction kinetics at physiological pH. Historically, this required highly acidic conditions (pH 4.0) that risk protein denaturation[5]. By introducing aniline as a nucleophilic catalyst , the reaction pathway is fundamentally altered. Aniline rapidly reacts with the aldehyde to form a highly reactive protonated Schiff base intermediate. The hydrazide then efficiently displaces the aniline, forming a stable hydrazone bond. This catalytic intervention accelerates the reaction rate by over an order of magnitude at a mild pH of 5.5–7.0[1][6][7].

Mechanism of aniline-catalyzed hydrazone ligation bypassing slow direct conjugation.

Quantitative Reaction Dynamics

To justify the experimental parameters in the protocol, the following table summarizes the kinetic and operational advantages of combining aniline catalysis with SPAAC, compared to traditional uncatalyzed and copper-dependent (CuAAC) methods.

| Reaction Parameter | Hydrazone Ligation (No Catalyst) | Hydrazone Ligation (Aniline Catalyzed) | CuAAC Click Chemistry | SPAAC Click Chemistry |

| Reaction Time | 12–24 hours | 1–2 hours | 1–4 hours | 1–4 hours |

| Optimal pH | Acidic (pH 4.0–5.0) | Mildly Acidic (pH 5.5–7.0) | Neutral (pH 7.0–8.0) | Broad (pH 4.0–9.0) |

| Cytotoxicity / ROS | Low | Low (Catalyst easily desalted) | High (Copper-induced ROS) | None (Copper-free) |

| Yield / Efficiency | Low to Moderate | Quantitative (>90%) | Quantitative | Quantitative |

| Self-Validation | Difficult | Purpald Assay / MS | Fluorogenic potential | UV-Vis (310 nm depletion) |

Experimental Protocol: A Self-Validating Workflow

This protocol is engineered as a self-validating system . At each phase, specific analytical checkpoints ensure that the causality of the chemical reaction translates into measurable, empirical data, preventing downstream failures.

Two-step bioorthogonal bioconjugation workflow utilizing Azido-PEG16-Hydrazide.

Phase 1: Site-Specific Glycan Oxidation

Causality: Sodium meta-periodate (

-

Dissolve the target glycoprotein (e.g., IgG antibody) at 2–5 mg/mL in Oxidation Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).

-

Prepare a fresh 100 mM stock of

in light-protected pure water. -

Add

to the protein solution to a final concentration of 10 mM. -

Incubate for 30 minutes at 4°C in the dark (light degrades periodate, generating free radicals).

-

Quench the reaction by adding glycerol to a final concentration of 15 mM for 5 minutes.

-

Validation Checkpoint: Remove excess reagents using a Zeba™ Spin Desalting Column. Confirm aldehyde generation using a Purpald assay (turns purple in the presence of aldehydes).

Phase 2: Aniline-Catalyzed Azide Functionalization

Causality: The addition of aniline forces the reaction through the kinetically favored Schiff base intermediate, ensuring maximum functionalization of the generated aldehydes with the Azido-PEG16-Hydrazide linker[1][6].

-

Prepare a 100 mM Aniline Catalyst solution in Oxidation Buffer.

-

Dissolve Azido-PEG16-Hydrazide in anhydrous DMSO (10 mM stock).

-

To the oxidized protein, add the Aniline solution to a final concentration of 10 mM.

-

Add a 20-fold molar excess of Azido-PEG16-Hydrazide. Ensure the final DMSO concentration remains below 10% to prevent protein denaturation.

-

Incubate for 2 hours at room temperature with gentle end-over-end mixing.

-

Validation Checkpoint: Purify the azide-functionalized protein via size exclusion chromatography (SEC) or desalting columns. A shift in molecular weight can be verified via MALDI-TOF MS.

Phase 3: SPAAC Click Chemistry

Causality: DBCO reacts exclusively with the azide moiety via strain-promoted alkyne-azide cycloaddition (SPAAC). Because this reaction relies on the relief of ring strain rather than a catalyst, it is entirely bioorthogonal and non-toxic[3][4][8].

-

Buffer exchange the azide-functionalized protein into standard PBS (pH 7.4). Crucial: Ensure no sodium azide (

) is present in the buffer, as it will competitively quench the DBCO reagent[2][3]. -

Dissolve the DBCO-Payload (e.g., DBCO-fluorophore, DBCO-MMAE) in DMSO.

-

Add a 3- to 5-fold molar excess of the DBCO-Payload to the protein.

-

Incubate at room temperature for 2–4 hours, or overnight at 4°C[2][3].

Phase 4: System Validation & Purification

Causality: DBCO possesses a distinct UV absorption peak at 310 nm. As the cyclooctyne ring reacts with the azide to form the triazole linkage, the conjugation causes a loss of the conjugated

-

Real-Time Monitoring: Measure the UV-Vis spectrum of the reaction mixture. The depletion of the 310 nm peak relative to the protein's 280 nm peak (

ratio) provides a self-validating, quantitative metric of reaction completion[2][3]. -

Purify the final conjugate using an appropriate MWCO spin column to remove unreacted DBCO-payload.

-

Validate the final conjugate via SDS-PAGE. The functionalized protein will exhibit a distinct upward molecular weight shift compared to the native protein[2][3].

References

-

Trausel, F., et al. "Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects." Materials Letters, 238, 267–270, 2019. Available at:[Link]

-

Kölmel, D. K., et al. "Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange." Bioconjugate Chemistry, NIH Public Access, 2016. Available at:[Link]

Sources

- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. broadpharm.com [broadpharm.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

High-Efficiency Hydrazone Ligation of N3-PEG16-Hydrazide to Biomolecules at Acidic pH

Abstract

This Application Note details the protocol for conjugating N3-PEG16-Hydrazide to aldehyde-functionalized biomolecules (specifically antibodies via glycan oxidation) using aniline-catalyzed hydrazone ligation at acidic pH (4.5–5.5). Unlike standard neutral-pH protocols, this method leverages specific acid catalysis to accelerate reaction kinetics by orders of magnitude while maintaining protein integrity. The resulting conjugate features a stable hydrazone linkage and a versatile azide (

Introduction & Mechanistic Insight

The Chemistry of Hydrazone Ligation

Hydrazone ligation involves the nucleophilic attack of a hydrazide functional group (

Why Acidic pH? The reaction mechanism relies on the protonation of the carbonyl oxygen to make the electrophilic carbon susceptible to nucleophilic attack. A pH range of 4.5 to 5.5 is optimal because it balances two competing factors:

-

Activation: Sufficient protons to activate the carbonyl group.

-

Nucleophilicity: Keeping the hydrazide unprotonated (pKa ~3-4) so it remains nucleophilic.

The Critical Role of Aniline Catalysis

At acidic pH, the reaction rate can still be sluggish for dilute biomolecules. Aniline (or its derivatives like p-phenylenediamine) acts as a nucleophilic catalyst.[1][8][9]

-

Mechanism: Aniline reacts rapidly with the aldehyde to form a highly reactive protonated Schiff base (imine) intermediate.

-

Exchange: The hydrazide, being a stronger nucleophile than aniline, rapidly displaces the aniline to form the thermodynamically stable hydrazone product.

-

Impact: Aniline can accelerate the ligation rate by 100–400 fold at pH 4.5.[6]

Reagent Profile: N3-PEG16-Hydrazide

-

Bifunctionality: The hydrazide targets the biomolecule, while the Azide (

) serves as a bioorthogonal handle.[2] -

PEG16 Spacer: The 16-unit polyethylene glycol spacer (~700 Da) is critical for suppressing aggregation, enhancing water solubility, and reducing steric hindrance during subsequent click reactions.

Reaction Mechanism Visualization

The following diagram illustrates the aniline-catalyzed pathway compared to the slow direct pathway.

Figure 1: Mechanism of aniline-catalyzed hydrazone ligation.[3][9] The catalyst forms a reactive intermediate, bypassing the slow direct attack.

Materials & Equipment

Reagents

| Reagent | Specification | Purpose |

| N3-PEG16-Hydrazide | High purity (>95%) | Linker reagent. |

| Sodium Periodate ( | >99% purity | Oxidizing agent for glycans. |

| Aniline | ACS Reagent grade | Nucleophilic catalyst. |

| Sodium Acetate | Anhydrous | Buffer component.[3] |

| Acetic Acid | Glacial | Buffer pH adjustment. |

| Glycerol | Molecular Biology Grade | Quenching periodate. |

Buffers

-

Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5.

-

Coupling Buffer (Critical): 100 mM Sodium Acetate, 100 mM Aniline , pH 5.0.

-

Preparation Note: Dissolve aniline in the acetate buffer. The pH will shift; re-adjust to pH 5.0 using concentrated HCl or Acetic Acid. Warning: Aniline is toxic; handle in a fume hood.

-

-

Storage Buffer: PBS, pH 7.4 (or formulation buffer of choice).

Detailed Protocol: Antibody-Drug Conjugate (ADC) Model

This protocol assumes the target is an IgG antibody (1–5 mg/mL). The goal is to oxidize the Fc-region glycans and ligate the N3-PEG16-Hydrazide.

Phase A: Glycan Oxidation (Aldehyde Generation)

-

Buffer Exchange: Exchange the antibody into Oxidation Buffer (100 mM NaOAc, pH 5.5) using a Zeba spin column or dialysis.[10] Azide or amine-containing buffers (Tris) must be removed.[10]

-

Oxidant Preparation: Prepare a fresh 20 mM Sodium Periodate solution in Oxidation Buffer. Protect from light.

-

Reaction: Add Sodium Periodate to the antibody solution to a final concentration of 1–2 mM .

-

Note: Low concentration (1 mM) selectively oxidizes sialic acids.[4] Higher concentrations (5–10 mM) oxidize other sugars but may risk non-specific damage.

-

-

Incubation: Incubate for 30 minutes on ice (4°C) in the dark.

-

Quenching: Add Glycerol to a final concentration of 20 mM and incubate for 5 minutes to quench unreacted periodate.

-

Purification 1: Immediately desalt the antibody into Coupling Buffer (NaOAc + Aniline, pH 5.0) to remove periodate and formaldehyde byproducts.

Phase B: Hydrazone Ligation

-

Reagent Preparation: Dissolve N3-PEG16-Hydrazide in dry DMSO to a concentration of 50 mM.

-

Stoichiometry: Add the hydrazide reagent to the oxidized antibody at a 20 to 50-fold molar excess .

-

Calculation: For 1 mg IgG (~6.6 nmol), use ~330 nmol hydrazide.

-

-

Catalysis: Ensure the reaction mixture contains 100 mM Aniline (already in the Coupling Buffer).

-

Incubation: Incubate for 2–4 hours at Room Temperature (20–25°C) with gentle agitation.

-

Alternative: Overnight at 4°C is acceptable but may result in lower yields compared to RT with catalysis.

-

Phase C: Purification & Storage

-

Cleanup: Remove excess N3-PEG16-Hydrazide and Aniline.

-

Method: Use Amicon Ultra centrifugal filters (30 kDa or 50 kDa MWCO). Wash 3–4 times with PBS (pH 7.4) .

-

Dialysis:[3] Alternatively, dialyze against PBS (2 changes, 4 hours each) at 4°C.

-

-

Storage: Store the conjugate at 4°C. For long-term, add a stabilizer (e.g., sucrose/trehalose) and freeze at -80°C.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for N3-PEG16-Hydrazide conjugation to antibodies.

Quality Control & Validation

To ensure the protocol was successful, perform the following validation steps:

Validation via Click Chemistry (SPAAC)

Since the hydrazone bond is difficult to detect directly by UV, validate the presence of the Azide (

-

Take a small aliquot (5 µg) of the conjugate.

-

React with DBCO-Cy5 or DBCO-PEG4-Biotin (5-fold excess) for 30 mins.

-

Run SDS-PAGE .

-

Result:

-

Fluorescence Scan: Strong band at the Heavy Chain (~50 kDa) indicates successful glycan conjugation.

-

Coomassie Stain: Total protein loading control.

-

Mass Spectrometry (Intact Mass)

-

Method: LC-MS (Q-TOF or Orbitrap) of the reduced antibody.

-

Expected Shift: Look for the mass addition of the linker.

-

N3-PEG16-Hydrazide MW

800–900 Da (exact mass depends on specific PEG dispersity). -

A shift of +800 Da (or multiples thereof) on the Heavy Chain confirms conjugation.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | pH too high (>6.0) | Ensure Coupling Buffer is strictly pH 4.5–5.0. |

| Missing Catalyst | Verify 100 mM Aniline was added. | |

| Insufficient Oxidation | Freshly prepare NaIO4; ensure no reducing agents in buffer. | |

| Precipitation | Over-oxidation | Reduce NaIO4 concentration to 1 mM. |

| Hydrophobic Linker | N3-PEG16 is hydrophilic, but ensure DMSO < 10% final vol. | |

| Aggregate Formation | Crosslinking | Hydrazide is monofunctional, but aldehydes can crosslink amines. Keep pH < 6 during ligation to suppress amine reactivity. |

References

-

Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development." Bioconjugate Chemistry. [Link]

-

Rashidian, M., et al. (2013).[11] "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation."[11][12] Bioconjugate Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. interchim.fr [interchim.fr]

- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

- 10. furthlab.xyz [furthlab.xyz]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Advanced Synthesis of Heterobifunctional PROTACs Utilizing the N3-PEG16-Hydrazide Linker

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Mechanistic Overview: The Causality of Linker Selection

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive structural bridge; it is a critical determinant of ternary complex formation, cellular permeability, and pharmacokinetic stability. The N3-PEG16-Hydrazide linker has emerged as a premier heterobifunctional spacer for synthesizing highly optimized degraders[1].

Why PEG16?

Steric hindrance between the Protein of Interest (POI) and the E3 ubiquitin ligase is a primary cause of PROTAC failure. A PEG16 chain provides an extended, highly flexible spacer (approximately 50–60 Å in an extended conformation). This extreme length is specifically deployed when conjugating exceptionally bulky ligands or when targeting deep binding pockets where shorter linkers fail to bridge the gap to the E3 ligase. Furthermore, the 16 ethylene glycol units dramatically enhance the aqueous solubility of the final hydrophobic PROTAC molecule.

The Power of Orthogonal Reactivity

The structural brilliance of N3-PEG16-Hydrazide lies in its strictly orthogonal reactive termini, which dictate a modular, protecting-group-free synthesis pipeline:

-

The Hydrazide Terminus (-CONHNH₂): Hydrazides benefit from the "alpha-effect," making them superior nucleophiles compared to standard primary amines at slightly acidic to neutral pH. They readily react with N-hydroxysuccinimide (NHS) esters to form highly stable diacylhydrazine (amide-equivalent) linkages[2].

-

The Azide Terminus (-N₃): The azide group is biologically and chemically inert during the hydrazide acylation phase, offering excellent stability in aqueous and organic environments[3]. Once the intermediate is isolated, the azide is activated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-functionalized POI ligand, yielding a stable 1,4-disubstituted 1,2,3-triazole[4].

By sequencing the synthesis to perform the metal-free hydrazide coupling first, we prevent premature copper coordination or degradation, ensuring a high-yielding, self-validating workflow.

PROTAC Synthesis Workflow

Workflow of PROTAC synthesis via N3-PEG16-Hydrazide and subsequent targeted protein degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . You must not proceed to Phase 2 until the analytical checkpoint in Phase 1 confirms quantitative conversion.

Phase 1: Hydrazide Acylation (E3 Ligase Ligand Conjugation)

Objective: Form a stable covalent bond between the E3 ligase ligand and the PEG16 linker without affecting the azide terminus.

Reagents:

-

N3-PEG16-Hydrazide (1.0 eq)

-

NHS-Ester functionalized E3 Ligand (e.g., Thalidomide-O-alkyl-NHS) (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Dissolution: Dissolve N3-PEG16-Hydrazide (100 mg) and the NHS-ester E3 ligand in 2.0 mL of anhydrous DMF in a flame-dried vial purged with Argon.

-

Activation: Add DIPEA dropwise to the stirring solution. The base ensures the hydrazide remains deprotonated and highly nucleophilic.

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 3 to 4 hours.

-

System Validation (Checkpoint 1): Withdraw a 2 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS.

-

Causality Check: You must observe the complete disappearance of the NHS-ester mass and the appearance of the [M+H]+ peak corresponding to the Azide-PEG16-E3 intermediate. If unreacted linker remains, add an additional 0.1 eq of the NHS-ester and stir for 1 hour.

-

-

Purification: Purify the intermediate via semi-preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product to obtain a viscous oil or solid.

Phase 2: CuAAC Click Chemistry (POI Ligand Conjugation)

Objective: Conjugate the alkyne-tagged POI ligand to the azide-intermediate via a 1,2,3-triazole linkage.

Reagents:

-

Azide-PEG16-E3 Intermediate (1.0 eq)

-

Alkyne-functionalized POI Ligand (e.g., JQ1-alkyne) (1.1 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.2 eq)

-

Sodium Ascorbate (0.5 eq)

-

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.2 eq)

-

Solvent: tert-Butanol / Water (1:1, v/v) or DMSO / Water (4:1, v/v)

Step-by-Step Procedure:

-

Preparation: Dissolve the Azide-PEG16-E3 intermediate and Alkyne-POI ligand in the organic fraction of your chosen solvent system.

-

Catalyst Complexation: In a separate vial, mix CuSO₄ and TBTA in a small volume of solvent. Causality: TBTA stabilizes the Cu(I) oxidation state and accelerates the reaction, preventing the copper from inducing unwanted oxidative cleavage of the PEG chain.

-

Reduction: Add Sodium Ascorbate to the reaction vessel, followed immediately by the pre-mixed Cu/TBTA solution. The solution should briefly turn yellow/brown as Cu(II) is reduced to the active Cu(I) species.

-

Reaction: Degas the mixture with Argon for 5 minutes, seal, and stir at room temperature for 12–16 hours.

-

System Validation (Checkpoint 2): Analyze via LC-MS.

-

Causality Check: Confirm the exact mass of the intact PROTAC. The CuAAC reaction is typically high-yielding (up to 90%)[4]. The presence of a singlet around

7.8–8.2 ppm in a subsequent ¹H-NMR will definitively confirm the formation of the triazole proton.

-

-

Quenching & Purification: Quench the reaction by adding a metal scavenger (e.g., QuadraSil AP) to remove copper toxicity, filter, and purify the final PROTAC via preparative HPLC.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and validation parameters for synthesizing PROTACs using the N3-PEG16-Hydrazide linker based on established industry standards[2][4].

| Reaction Phase | Conjugation Type | Typical Yield (%) | Reaction Time | Primary Analytical Validation | Key Mechanistic Advantage |

| Phase 1: E3 Conjugation | Hydrazide Acylation (Amide-like bond) | 75% – 85% | 3 – 4 Hours | LC-MS (Mass shift, loss of NHS) | Metal-free; highly stable diacylhydrazine linkage. |

| Phase 2: POI Conjugation | CuAAC "Click" (1,2,3-Triazole bond) | 80% – 90% | 12 – 16 Hours | LC-MS & ¹H-NMR (Triazole proton) | Complete orthogonality; operates in aqueous conditions. |

| Overall Process | Heterobifunctional Assembly | 60% – 75% | ~2 Days | HRMS, HPLC Purity (>95%) | Generates a ~55 Å flexible spacer with high solubility. |

References[1] Title: N3-PEG16-Hydrazide | PEG Linkers Inhibitor, Gene | MedChemExpress

Source: medchemexpress.com URL:[2] Title: Exploration of Hydrazide-Based HDAC8 PROTACs for the Treatment of Hematological Malignancies and Solid Tumors - PubMed Source: nih.gov URL:[4] Title: Azido-PEG8-propargyl - Benchchem Source: benchchem.com URL:[3] Title: Azido-PEG-NHS ester, MW 5,000 | BroadPharm Source: broadpharm.com URL:

Sources

Advanced Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG16 Linkers

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry" pioneered by Nobel laureates Sharpless and Meldal, is a highly efficient, bioorthogonal reaction that unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage[1]. When applied to complex bioconjugation—such as the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), or targeted fluorescent probes—the choice of linker is as critical as the conjugation chemistry itself.

Polyethylene glycol (PEG) linkers, specifically PEG16 (containing 16 ethylene oxide units), are highly valued in modern drug development[2]. A PEG16 spacer provides an extended, flexible distance (approximately 55–60 Å), which significantly enhances aqueous solubility, mitigates steric hindrance between large biomolecules and their cargo, and improves the overall pharmacokinetic profile of the resulting conjugate by reducing immunogenicity[3].

Mechanistic Insights & Causality in Experimental Design

A successful CuAAC reaction on sensitive biomolecules requires a delicately balanced catalytic system. The reaction relies on Copper(I) as the active catalyst. However, Cu(I) is thermodynamically unstable in aqueous aerobic environments and rapidly oxidizes back to inactive Cu(II), generating Reactive Oxygen Species (ROS) in the process. These ROS can cause severe oxidative damage to proteins (e.g., histidine, methionine, and cysteine oxidation) or nucleic acids[4].

To engineer a self-validating, protective reaction environment, this protocol utilizes a multicomponent catalytic engine:

-

CuSO₄ : The stable Cu(II) source[5].

-

Sodium Ascorbate : A mild reducing agent that continuously reduces Cu(II) to the active Cu(I) state in situ[4].

-

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) : A highly water-soluble, accelerating ligand. THPTA coordinates Cu(I) to prevent its disproportionation, dramatically accelerates the cycloaddition, and acts as a sacrificial interceptor of ROS, thereby shielding the biomolecule from oxidative degradation[2][4].

-

Aminoguanidine : Ascorbate oxidation produces dehydroascorbate and other reactive dicarbonyl species that can cross-link arginine or lysine residues on proteins. Aminoguanidine is added to scavenge these reactive byproducts[6].

Caption: Generation and stabilization of the active Cu(I) catalyst using THPTA and ascorbate.

Quantitative Data: Reagent Stoichiometry

The following table summarizes the optimized concentrations and molar equivalents required for a standard protein-PEG16 bioconjugation[5][6].

| Reagent | Stock Concentration | Final Concentration | Molar Equivalents (vs. Alkyne) | Purpose |

| Biomolecule-Alkyne | Variable | 50 µM | 1 eq | Primary substrate |

| Azido-PEG16-Cargo | 5–10 mM | 100–250 µM | 2–5 eq | Conjugation partner |

| CuSO₄ | 20 mM | 100 µM | 2 eq | Precursor to Cu(I) catalyst |

| THPTA Ligand | 50 mM | 500 µM | 10 eq (5x relative to Cu) | Cu(I) stabilizer / ROS scavenger |

| Aminoguanidine HCl | 100 mM | 5 mM | 100 eq | Scavenger of oxidized ascorbate |

| Sodium Ascorbate | 100 mM | 5 mM | 100 eq | Reducing agent for Cu(II) |

Experimental Protocol: Step-by-Step Methodology

Self-Validating Note: The order of addition is strictly critical. The Cu(II) and THPTA must be pre-complexed before encountering the biomolecule or the reducing agent to prevent transient, uncoordinated Cu(I) from generating localized ROS bursts.

Phase 1: Reagent Preparation

-

Buffer Selection : Prepare 100 mM Sodium Phosphate buffer, pH 7.0. Avoid buffers containing primary amines (e.g., Tris) or metal chelators (e.g., EDTA), as they will strip the copper catalyst.

-

Azido-PEG16-Cargo Stock : Dissolve the Azido-PEG16 reagent (e.g., Azido-PEG16-NHS ester or Azido-PEG16-fluorophore) in anhydrous DMSO to a concentration of 10 mM. Note: PEG16 is highly hygroscopic; store stocks at -20°C under desiccation[3].

-

Catalyst Pre-mix : In a clean microcentrifuge tube, mix 1 volume of 20 mM CuSO₄ (in water) with 2.5 volumes of 50 mM THPTA (in water). Incubate at room temperature for 5 minutes. The solution will turn a faint blue, indicating the formation of the Cu(II)-THPTA complex[6].

-

Fresh Reductant : Dissolve Sodium Ascorbate in degassed water to 100 mM immediately before use. Ascorbate oxidizes rapidly in air; do not use old stock solutions.

Phase 2: The CuAAC Reaction Workflow

-

In a 1.5 mL low-bind Eppendorf tube, add the Biomolecule-Alkyne (e.g., 50 µM final concentration) in the phosphate buffer.

-